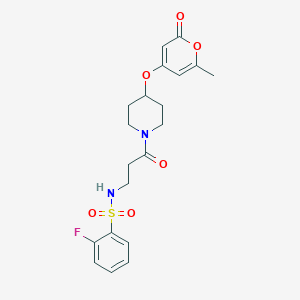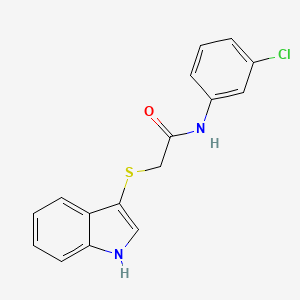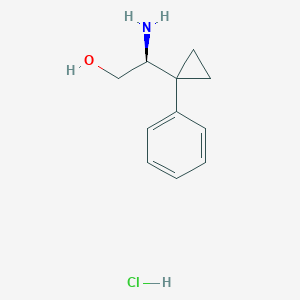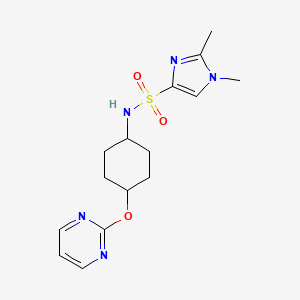![molecular formula C19H16N2O5S B2749553 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid CAS No. 796083-82-4](/img/structure/B2749553.png)
2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid” is a chemical compound with the CAS Number 796083-82-4 . It has a molecular weight of 384.41 . The IUPAC name for this compound is {4-[(2-naphthylsulfonyl)amino]phenyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15NO4S/c20-18(21)11-13-5-8-16(9-6-13)19-24(22,23)17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,19H,11H2,(H,20,21) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Anticancer Properties
Research has focused on the synthesis and characterization of compounds related to 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid, exploring their potential as anticancer agents. For example, the study by Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from similar compounds, which were then evaluated for their in vitro anticancer activity, showing promising results against breast cancer cell lines (Salahuddin et al., 2014). Additionally, Ravichandiran et al. (2019) explored the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, indicating potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Binding Mechanisms and Interactions
The study of the binding mechanisms and interactions of similar sulfonamide compounds with proteins has been a significant area of research. Matulis and Lovrien (1998) demonstrated that the ANS- (1-anilino-8-naphthalene sulfonate) anion, a compound related in structure, primarily binds to cationic groups of water-soluble proteins through ion pair formation, highlighting the importance of electrostatic interactions in the binding process (Matulis & Lovrien, 1998).
Material Development and Chemical Synthesis
Research has also been conducted on the synthesis and properties of materials derived from sulfonated naphthalenic compounds, with potential applications in proton exchange membranes for fuel cells. For instance, Einsla et al. (2005) investigated the properties of sulfonated naphthalene dianhydride-based polyimide copolymers, assessing their suitability for fuel cell applications (Einsla et al., 2005). Another study by Geniès et al. (2001) focused on soluble sulfonated naphthalenic polyimides as materials for proton exchange membranes, demonstrating improved solubility and desirable membrane properties (Geniès et al., 2001).
properties
IUPAC Name |
2-[[4-(naphthalen-2-ylsulfonylamino)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-18(23)12-20-19(24)14-5-8-16(9-6-14)21-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h1-11,21H,12H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVVWSWKCPTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide](/img/structure/B2749474.png)


![3-(4-chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2749478.png)

![[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2749480.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749485.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2749486.png)


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2749489.png)
![Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2749491.png)